trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane
Description
Trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane (CAS: 942070-36-2, molecular formula: C₁₃H₂₃BO₂SSi) is a boron- and silicon-containing heterocyclic compound featuring a thiophene core substituted with a pinacol boronate ester (dioxaborolane) at the 5-position and a trimethylsilyl group at the 2-position (Figure 1). Its molecular architecture combines electron-withdrawing (boronate) and electron-donating (silyl) moieties, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing π-conjugated materials, organic semiconductors, and phototheranostic agents .
The compound’s stability under ambient conditions and compatibility with transition-metal catalysis are attributed to the steric protection offered by the tetramethyl dioxaborolane group and the hydrolytic resistance imparted by the trimethylsilyl substituent .
Properties
CAS No. |
942070-36-2 |
|---|---|
Molecular Formula |
C13H23BO2SSi |
Molecular Weight |
282.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The resulting boronic ester is then reacted with trimethylsilyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Hydroboration: The boronic ester can participate in hydroboration reactions with alkenes or alkynes, leading to the formation of organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide, used to facilitate borylation and coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Organoboron Compounds: Resulting from hydroboration reactions.
Scientific Research Applications
Chemistry
In organic synthesis, trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane is used as a building block for the construction of complex molecules. Its boronic ester group is particularly valuable in cross-coupling reactions, enabling the formation of diverse carbon-carbon bonds .
Biology and Medicine
Its ability to participate in selective reactions makes it a useful intermediate in the synthesis of biologically active molecules .
Industry
In materials science, this compound is used in the fabrication of advanced materials, including polymers and electronic devices. Its unique structural properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism by which trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane exerts its effects is primarily through its participation in chemical reactions. The boronic ester group acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds. The trimethylsilyl group provides stability and enhances the compound’s reactivity under specific conditions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include compounds with variations in the boronate group, silyl substituents, or heterocyclic core. Representative examples are listed in Table 1.
Table 1. Structural Comparison of Analogous Compounds
*Bpin = 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Physicochemical Properties
Table 2. Comparative Physicochemical Data
| Property | Target Compound (942070-36-2) | 2,5-Di-Bpin Thiophene (175361-81-6) | Thiophene-2-CHO-Bpin (N/A) | Ethynyl-Bpin-SiMe₃ (159087-46-4) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 282.28 | 316.01 | 240.12 | 224.18 |
| LogP (Calculated) | 4.82 | 5.14 | 3.65 | 4.10 |
| TPSA* (Ų) | 36.3 | 36.3 | 53.3 | 36.3 |
| Synthetic Yield (%) | 81–92% (via Pd catalysis) | 60–75% | 45–55% | 92% (optimized conditions) |
| Stability | High (hydrolytic resistance) | Moderate (symmetrical degradation) | Low (aldehyde oxidation) | High (alkyne stability) |
*Topological polar surface area. Sources: .
Suzuki-Miyaura Cross-Coupling
The target compound exhibits superior reactivity compared to non-silylated analogues due to the electron-donating trimethylsilyl group, which enhances the electrophilicity of the boronate moiety. For example:
- In photovoltaic materials, its coupling with brominated thiophenes yields low-bandgap polymers with PCE (power conversion efficiency) >8%, outperforming derivatives lacking the silyl group .
- The ethynyl-Bpin-SiMe₃ analogue (159087-46-4) shows faster coupling kinetics (reaction time: 12 h vs. 24 h for thiophene-2-Bpin) due to reduced steric bulk .
Electronic and Steric Effects
- Absolute Hardness (η): The target compound’s η (~5.2 eV, calculated) is lower than that of 5-formyl-Bpin-thiophene (η = 6.1 eV), reflecting greater softness and nucleophilic boronate reactivity .
- Steric Parameters: The Tolman cone angle for the Bpin group (~160°) combined with the trimethylsilyl substituent (~40°) creates a balance between steric protection and catalytic accessibility, minimizing homocoupling side reactions .
Biological Activity
Trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane is a silane compound that integrates a boron-containing moiety and a thiophene ring. Its unique structure suggests potential applications in drug development, particularly in oncology and materials science. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C13H21BN2O2
- Molecular Weight : 248.13 g/mol
- CAS Number : 2304633-81-4
The biological activity of this compound primarily arises from its ability to interact with biological targets through its boron atom and thiophene structure. The boron atom can form coordinate covalent bonds with various biomolecules, enhancing the compound's reactivity and specificity.
Key Mechanisms:
- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which are critical in cancer therapy due to their role in cell signaling pathways that promote tumor growth. The presence of boron enhances binding to kinase active sites.
- Induction of Apoptosis : Boron-containing compounds have been documented to induce apoptosis in cancer cells through DNA damage and disruption of cellular signaling pathways.
Study 1: Antitumor Activity
A recent study evaluated the antitumor activity of this compound. The results indicated:
- Cell Lines Tested : Various cancer cell lines including breast and lung cancer.
- Concentration Range : Low micromolar concentrations.
- Findings : Significant reduction in tumor cell viability attributed to oxidative stress leading to apoptosis.
Study 2: Kinase Interaction
Another investigation focused on the interaction of this compound with specific kinases involved in cancer progression:
- Methodology : Fluorescence polarization assays.
- Results : The compound binds selectively to ATP-binding sites of target kinases with an IC50 in the low nanomolar range. This binding inhibited downstream signaling pathways critical for cell survival and proliferation.
Comparative Analysis of Biological Activity
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 248.13 g/mol | Varies |
| Antitumor Efficacy | Significant reduction in viability | Varies |
| Kinase Inhibition IC50 | Low nanomolar range | Low micromolar range |
| Mechanism of Action | Apoptosis induction | Varies |
Applications in Drug Development
Due to its promising biological activity as a potential anticancer agent and kinase inhibitor, this compound serves as a valuable lead compound in drug development efforts targeting various cancers. Its unique structural features allow for modifications that can enhance efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
